molecular formula C21H22ClFN4O4S B2632911 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride CAS No. 1216798-02-5

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride

Cat. No.: B2632911
CAS No.: 1216798-02-5
M. Wt: 480.94
InChI Key: FODVVBZXETVEKZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a chemical scaffold of significant interest in the discovery and optimization of kinase inhibitors for research purposes. Kinases are critical signaling proteins involved in a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancers. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its ability to interact with the ATP-binding sites of various kinases. The structural elements, including the 4-fluoro substitution on the benzothiazole ring and the morpholinopropyl side chain, are frequently employed to enhance potency, selectivity, and physicochemical properties. Researchers utilize this molecule as a key intermediate or a starting point for structure-activity relationship (SAR) studies, aiming to develop novel therapeutic agents targeting specific kinase pathways in oncology and other therapeutic areas. Its mechanism of action is hypothesized to involve competitive inhibition at the kinase ATP-binding pocket, a common strategy for modulating kinase activity.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S.ClH/c22-17-6-2-7-18-19(17)23-21(31-18)25(9-3-8-24-10-12-30-13-11-24)20(27)15-4-1-5-16(14-15)26(28)29;/h1-2,4-7,14H,3,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODVVBZXETVEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety, a morpholinopropyl side chain, and a nitrobenzamide group, which contribute to its unique pharmacological properties.

  • Molecular Formula: C22H25ClFN3O4S2
  • Molecular Weight: 514.03 g/mol
  • CAS Number: 1216740-53-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole core, introduction of functional groups, and final purification steps. The methods used often include nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include various enzymes and receptors involved in cellular signaling pathways. The modulation of these targets can lead to significant biological responses, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for tumor growth or bacterial proliferation.
  • Receptor Binding: It may interact with receptors that mediate cellular responses to hormones or neurotransmitters.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, such as:

Cell Line IC50 (µM) Mechanism
Colo2055.0Induction of apoptosis via p53 activation
MCF74.5Inhibition of cell cycle progression
A5496.0Modulation of mitochondrial pathways

Antimicrobial Properties

In addition to anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. It has been observed to inhibit the growth of several bacterial strains, indicating potential utility in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Effects:
    A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzothiazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity Assessment:
    Another research article investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited moderate antibacterial activity, suggesting further exploration for potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of N-substituted benzothiazole derivatives with variations in substituents on the benzothiazole ring, benzamide group, and side chains. Key structural analogs include:

Compound Name Substituents on Benzothiazole Benzamide Substituent Key Functional Groups Supplier/Study Reference
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride (Target) 4-Fluoro 3-Nitro Morpholinopropyl, HCl salt
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride 4-Methoxy, 7-Methyl 3-Nitro Morpholinopropyl, HCl salt
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride 4-Fluoro 2-Tosylacetamide Morpholinopropyl, Tosyl
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride 4-Fluoro 2-Phenylsulfonyl Morpholinopropyl, Sulfonyl

Key Observations :

  • This substitution may also influence π-π stacking interactions in protein binding .
  • Benzamide Modifications : The 3-nitro group in the target compound contrasts with sulfonyl or tosyl groups in analogs (). Nitro groups are strong electron-withdrawing moieties, which could alter electronic distribution and hydrogen-bonding capacity, impacting target affinity or solubility.
  • Morpholinopropyl Role: The morpholine ring in all analogs contributes to solubility and may serve as a hydrogen-bond acceptor, a common feature in kinase inhibitors .
Physicochemical and Pharmacological Properties
  • Melting Points and Solubility : reports melting points for benzamide hydrochlorides (e.g., 3b: 215–217°C), suggesting that the target compound’s hydrochloride salt likely has a high melting point (>200°C). The nitro group may reduce aqueous solubility compared to sulfonyl analogs, which are more polar .
  • Biological Activity : Although direct data are lacking, structurally related compounds in (e.g., pyridine- or thiophene-substituted benzamides) exhibit anti-LSD1 activity, implying that the target’s benzothiazole and nitro groups could modulate similar epigenetic targets .

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